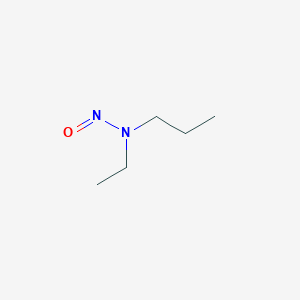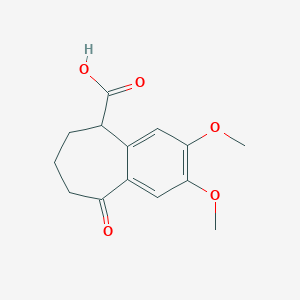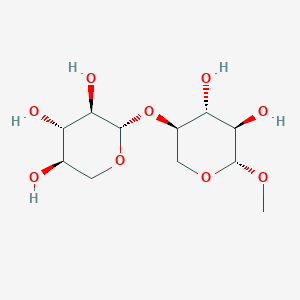
2-フルオロ-3-メトキシベンズアルデヒド
概要
説明
Lanabecestat, also known as AZD3293 or LY3314814, is an oral beta-secretase 1 cleaving enzyme (BACE1) inhibitor. It was developed to prevent the buildup of beta-amyloid, a protein associated with the progression of Alzheimer’s disease. By inhibiting BACE1, lanabecestat aims to slow or stop the progression of Alzheimer’s disease .
科学的研究の応用
Lanabecestat has been extensively studied for its potential in treating Alzheimer’s disease. It is a brain-permeable inhibitor of human BACE1, which reduces levels of amyloid-beta in the brain, cerebrospinal fluid, and plasma. This reduction is crucial in slowing the progression of Alzheimer’s disease .
Applications in Chemistry: Lanabecestat’s synthesis and reactions provide valuable insights into the development of other BACE1 inhibitors and similar compounds.
Applications in Biology and Medicine: Lanabecestat has been evaluated in clinical trials for its efficacy in treating early and mild Alzheimer’s disease. Although it showed promise in reducing amyloid-beta levels, it did not significantly slow cognitive or functional decline in patients .
Applications in Industry: The scalable synthesis of lanabecestat makes it a valuable compound for pharmaceutical research and development, particularly in the field of neurodegenerative diseases .
Safety and Hazards
2-Fluoro-3-methoxybenzaldehyde is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes and seek medical attention if irritation persists . In case of eye contact, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
将来の方向性
2-Fluoro-3-methoxybenzaldehyde is a key precursor for drug discoveries . It is particularly used in the synthesis of benzosuberone derivatives . Given its role in the synthesis of potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases , it is likely to continue to be a valuable compound in pharmaceutical research.
準備方法
合成経路と反応条件: ラナベセстатは、スケーラブルな鈴木カップリング反応プロセスを用いて合成されます。この方法は、安定な結晶性ジエタノールアミンボレートを使用し、反応条件下で急速に加水分解します。 放出されたジエタノールアミンは、触媒プロセスにおいて重要な役割を果たし、遊離のパラジウム錯体と結合したパラジウム錯体のバランスを助けます .
工業生産方法: ラナベセスタットの工業生産には、大規模合成に最適化された鈴木カップリング反応が含まれます。 このプロセスは、最終生成物の高収率と高純度を保証し、医薬品用途に適しています .
化学反応の分析
反応の種類: ラナベセстатは、その化学構造のために主に置換反応を起こします。メトキシ、メチル、ピリジニルなどの官能基の存在により、さまざまな置換反応が可能です。
一般的な試薬と条件:
試薬: パラジウム触媒、ジエタノールアミンボレート、その他のカップリング剤。
条件: 反応は通常、最適な収率と純度を確保するために、制御された温度と圧力下で行われます。
主要な生成物: これらの反応の主要な生成物は、ラナベセстат自体であり、最適化された鈴木カップリングプロセスにより高純度で得られます .
4. 科学研究への応用
ラナベセстатは、アルツハイマー病の治療における可能性について広く研究されています。ヒトBACE1の脳透過性阻害剤であり、脳、脳脊髄液、血漿中のアミロイドβレベルを低下させます。 この低減は、アルツハイマー病の進行を遅らせる上で重要です .
化学への応用: ラナベセスタットの合成と反応は、他のBACE1阻害剤や類似の化合物の開発について貴重な洞察を提供します。
生物学および医学への応用: ラナベセстатは、初期および軽度アルツハイマー病の治療における有効性について、臨床試験で評価されています。 アミロイドβレベルを低下させるという有望な結果を示しましたが、患者における認知機能または機能の低下を有意に遅らせることはありませんでした .
産業への応用: ラナベセスタットのスケーラブルな合成は、特に神経変性疾患の分野において、医薬品研究開発にとって貴重な化合物です .
作用機序
ラナベセстатは、ベータ部位アミロイド前駆体タンパク質切断酵素1(BACE1)を阻害することによりその効果を発揮します。この阻害は、アルツハイマー病患者の脳に蓄積するタンパク質であるアミロイドβの形成を防ぎます。 アミロイドβレベルを低下させることにより、ラナベセстатは疾患の進行を遅らせることを目指しています .
分子標的と経路:
標的: ベータ部位アミロイド前駆体タンパク質切断酵素1(BACE1)
類似化合物との比較
ラナベセстатは、アルツハイマー病の治療のために開発されたいくつかのBACE1阻害剤の1つです。その他の類似化合物には、ベルベセстат、アタベセстат、エレンベセстатなどがあります。 これらの化合物はすべてBACE1を標的としていますが、ラナベセстатは、特定の結合親和性と脳への透過性においてユニークです .
類似化合物のリスト:
- ベルベセстат
- アタベセстат
- エレンベセстат
ラナベセスタットのユニークな特性と広範な研究は、効果的なアルツハイマー病の治療法を模索する中で重要な化合物となっています。
特性
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHCOUDNHILORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396248 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103438-88-6 | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q1: Why is 2-Fluoro-3-methoxybenzaldehyde important in drug discovery, specifically in the context of the provided research?
A1: 2-Fluoro-3-methoxybenzaldehyde serves as a crucial starting material for the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline []. This quinazoline derivative represents a key intermediate in the development of novel drug candidates. The research highlights its importance by demonstrating a more efficient synthesis of this intermediate starting from 2-Fluoro-3-methoxybenzaldehyde. This streamlined approach, utilizing a telescoping process, reduces isolation steps from four to two and increases the overall yield by 18% []. This optimization significantly impacts the speed and cost-effectiveness of drug discovery efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)



![(11R,17S)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
